BenchChemオンラインストアへようこそ!

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Antimycobacterial Tuberculosis Mannich Base

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 854018-87-4) is a versatile 5-azaindole building block with a critical 4-chloro synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). The scaffold is validated for FMS kinase inhibitors (IC50 30 nM), tubulin polymerization inhibitors (IC50 0.12–0.21 μM in cancer cells), and reversible proton pump inhibitors (WO 2006/025714). The 2-methyl group provides a favorable LogP of 2.52 for membrane permeability. Available at 97% purity up to bulk quantities, eliminating time-intensive core synthesis. Ideal for medicinal chemistry, kinase profiling, and oncology-focused SAR campaigns.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 854018-87-4
Cat. No. B1424205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
CAS854018-87-4
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CN=C2Cl
InChIInChI=1S/C8H7ClN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
InChIKeyGZRNWDOHXHJRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 854018-87-4): Procurement-Ready 5-Azaindole Scaffold for Kinase and Anti-Infective Lead Discovery


4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 854018-87-4), synonymously known as 4-Chloro-2-methyl-5-azaindole, is a bicyclic heteroaromatic building block featuring a fused pyrrolo[3,2-c]pyridine core substituted with a chloro group at the 4-position and a methyl group at the 2-position . This compound belongs to the 5-azaindole structural class, a privileged scaffold extensively utilized in medicinal chemistry for targeting ATP-binding pockets of protein kinases due to its capacity to form bidentate hydrogen bonds with hinge residues [1]. Commercial availability at scales up to 100 kg with typical purity specifications of ≥95% supports its role as a tractable intermediate for library synthesis and lead optimization programs .

Why Unsubstituted or Regioisomeric Pyrrolopyridines Cannot Replace 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine


Substitution of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine with structurally proximate analogs is precluded by fundamental differences in both physicochemical properties and synthetic utility. The 4-chloro substituent serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions; removal of this chloride (as in 2-methyl-1H-pyrrolo[3,2-c]pyridine) eliminates the primary vector for C–C bond formation at the pyridine ring, while regioisomers such as 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole core, CAS 307951-53-7) exhibit distinct electronic distribution and altered kinase hinge-binding geometry due to the repositioned pyridine nitrogen . Furthermore, the calculated LogP of 2.52 for the target compound differs from the des-methyl analog 4-chloro-1H-pyrrolo[3,2-c]pyridine (LogP ~1.7 estimated), which impacts solubility, permeability, and ultimately the developability profile of derived lead compounds—making direct interchange in a synthetic sequence or SAR campaign scientifically unjustified .

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Comparator-Backed Procurement Rationale


Potency Gap in Antimycobacterial Activity: Parent Scaffold vs. Optimized Derivative

The 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine core itself is biologically inert in antimycobacterial assays, demonstrating a Minimum Inhibitory Concentration (MIC) >200 μM against Mycobacterium tuberculosis H37Rv. This establishes a clear baseline that the unadorned scaffold is non-toxic to the bacterium. In stark contrast, the synthetic derivative 7t (1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide), which retains the identical core, exhibits an MIC of <0.78 μg/mL (corresponding to an MIC improvement of >1000-fold relative to the 200 μM baseline) with a selectivity index >>25 against HEK-293T cells [1]. This data quantitatively confirms that the commercial intermediate is an essential but 'blank' starting point—its procurement value derives entirely from its capacity to be elaborated into highly potent, selective agents via substitution at the 3-position.

Antimycobacterial Tuberculosis Mannich Base

Cross-Coupling-Ready Halogen vs. 5-Azaindole Scaffold: A Comparative LogP Advantage

When selecting a 5-azaindole core for kinase inhibitor programs, the choice of substituents critically influences both synthetic accessibility and downstream physicochemical properties. The target compound, 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, possesses a predicted LogP of 2.52 and contains a chlorine atom at the 4-position, which serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed transformations . In comparison, the des-methyl analog 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3) lacks the 2-methyl group, resulting in a lower predicted LogP (~1.7) and reduced lipophilicity. The methyl group in the target compound confers a ~0.8 unit increase in LogP, which translates to approximately a 6.3-fold higher theoretical partition coefficient into organic phases. This difference is material for medicinal chemists balancing potency with permeability and solubility, as the more lipophilic 2-methyl analog may more readily cross cellular membranes while still retaining a reactive chloro group for diversification [1].

Medicinal Chemistry Suzuki Coupling Lead Optimization

Kinase Hinge-Binding Privilege: Class-Level Potency Benchmark Against FMS Kinase

The 1H-pyrrolo[3,2-c]pyridine scaffold, of which the target compound is a chlorinated derivative, has been validated as a potent FMS kinase (CSF-1R) inhibitor core. In a focused series of eighteen pyrrolo[3,2-c]pyridine derivatives, the most potent analog (compound 1r) achieved an IC50 of 30 nM against FMS kinase, demonstrating 3.2-fold greater potency than the lead compound KIST101029 (IC50 = 96 nM) [1]. In cellular assays using bone marrow-derived macrophages (BMDM), compound 1r exhibited an IC50 of 84 nM, representing a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) [1]. Crucially, compound 1r retained selectivity for FMS kinase when screened against a panel of 40 kinases, and demonstrated preferential antiproliferative activity against ovarian, prostate, and breast cancer cell lines (IC50 range 0.15–1.78 μM) relative to normal fibroblasts [1]. While the target compound itself is a synthetic intermediate and not a direct kinase inhibitor, these class-level data establish that the 1H-pyrrolo[3,2-c]pyridine core—once elaborated at the 3- and 4-positions—yields potent, selective kinase inhibitors. The commercial availability of the 4-chloro-2-methyl variant provides a direct entry point for structure-based design of FMS kinase inhibitors, with the chloro substituent enabling rapid diversification to optimize both potency and selectivity.

Kinase Inhibitor FMS CSF-1R Oncology

Anticancer Activity via Colchicine-Binding Site: Class-Level Validation for Tubulin Polymerization Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has been independently validated as a colchicine-binding site inhibitor (CBSI) with potent anticancer activity. In a 2024 study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as CBSIs; the most potent compound, 10t, exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cell lines [1]. Compound 10t potently inhibited tubulin polymerization at concentrations of 3 μM and 5 μM, and immunostaining assays confirmed disruption of tubulin microtubule dynamics at concentrations as low as 0.12 μM [1]. Mechanistic studies further demonstrated that 10t induced G2/M phase cell cycle arrest and apoptosis at concentrations of 0.12–0.36 μM [1]. Molecular docking revealed key hydrogen bonding interactions with colchicine site residues Thrα179 and Asnβ349, and the compound conformed well to Lipinski's rule of five, indicating favorable drug-likeness [1]. While 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a synthetic precursor and not a direct CBSI, these class-level data establish that derivatives of this scaffold achieve sub-micromolar potency in cellular assays and nanomolar-level disruption of tubulin dynamics. The 4-chloro substituent provides a strategic diversification point for generating focused libraries targeting the colchicine-binding site, a validated oncology target.

Tubulin Inhibitor Colchicine-Binding Site Anticancer Microtubule

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine


Synthesis of 3-Substituted Mannich Bases for Antitubercular Lead Discovery

This compound is ideally suited for laboratories pursuing one-pot, three-component Mannich reactions to generate antimycobacterial agents. As demonstrated in the literature, the pyrrolo[3,2-c]pyridine scaffold (6a-c) undergoes condensation with secondary amines and formaldehyde to yield derivatives with potent anti-TB activity (MIC <0.78 μg/mL for derivative 7t) [1]. The commercial availability of 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine eliminates the need for time-intensive core synthesis, enabling medicinal chemistry teams to focus on library generation and SAR refinement at the 3-position. Given that the parent core exhibits negligible intrinsic antimycobacterial activity (MIC >200 μM), this scenario offers a clean baseline for hit identification with minimal interference from scaffold-derived cytotoxicity [1].

Kinase Inhibitor Lead Optimization via Pd-Catalyzed Cross-Coupling at the 4-Position

The 4-chloro substituent provides a strategic diversification point for structure-based design of FMS kinase (CSF-1R) and related kinase inhibitors. The pyrrolo[3,2-c]pyridine core has been validated to yield potent FMS kinase inhibitors (IC50 = 30 nM for optimized derivative 1r) with demonstrable cellular activity in BMDM assays (IC50 = 84 nM) and selectivity across a 40-kinase panel [2]. Procurement of the 4-chloro-2-methyl variant enables medicinal chemists to execute Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce diverse aryl, heteroaryl, or amine substituents at the pyridine ring, rapidly generating focused libraries for kinase selectivity profiling. The 2-methyl group contributes a LogP of 2.52, conferring favorable lipophilicity for membrane permeability without sacrificing the synthetic utility of the chloro handle .

Colchicine-Binding Site Inhibitor (CBSI) Library Synthesis for Oncology Programs

The 1H-pyrrolo[3,2-c]pyridine core has been independently validated as a privileged scaffold for targeting the colchicine-binding site of tubulin, with optimized derivatives (e.g., compound 10t) achieving IC50 values of 0.12–0.21 μM across HeLa, SGC-7901, and MCF-7 cancer cell lines [3]. These derivatives induce G2/M phase cell cycle arrest and apoptosis at sub-micromolar concentrations (0.12–0.36 μM) and disrupt tubulin polymerization at 3–5 μM [3]. The 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine intermediate enables rapid diversification via the 4-chloro handle to explore structure-activity relationships around the colchicine-binding site. This scenario is particularly attractive for oncology-focused CROs and academic labs seeking to generate novel microtubule-targeting agents with improved physicochemical properties relative to natural product-derived CBSIs.

Proton Pump Inhibitor (PPI) Lead Generation via Pyrrolopyridine Core Elaboration

Patents from Yuhan Corporation (WO 2006/025714) and related filings explicitly disclose pyrrolo[3,2-c]pyridine derivatives as reversible proton pump inhibitors with excellent inhibitory activity against gastric acid secretion [4]. The target compound, 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, serves as a key synthetic intermediate for accessing this pharmacophore class. Unlike irreversible PPIs such as omeprazole, reversible inhibitors based on the pyrrolo[3,2-c]pyridine scaffold may mitigate long-term gastric acid suppression side effects [4]. This application scenario is relevant for pharmaceutical R&D teams developing next-generation acid-suppressive therapies for peptic ulcer disease and gastroesophageal reflux disease (GERD), where the 4-chloro and 2-methyl substituents provide orthogonal vectors for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.